molecular formula C11H10N2O2S B1385738 Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate CAS No. 1019521-30-2

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Cat. No.: B1385738
CAS No.: 1019521-30-2
M. Wt: 234.28 g/mol
InChI Key: NXMHKBKXAJMVPT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate” is a compound that contains a thiophene ring and a pyridine ring . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10N2O2S . It contains a thiophene ring and a pyridine ring .


Chemical Reactions Analysis

“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 234.28 . It is recommended to be stored at room temperature .

Scientific Research Applications

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research. It has been studied for its potential applications in drug delivery, medical imaging, and cancer treatment. In drug delivery, this compound can be used to create nanoparticles that can be used to deliver drugs to targeted areas of the body. In medical imaging, this compound can be used to create contrast agents that can be used to enhance the visibility of certain structures in the body. In cancer treatment, this compound can be used to create targeted delivery systems for cancer drugs.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various derivatives , which may interact with different biological targets.

Mode of Action

It’s known that this compound can be used as a precursor in the synthesis of various derivatives , which may have different modes of action depending on their structure and the biological targets they interact with.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a number of advantages and limitations when it comes to lab experiments. One of the main advantages of using this compound in lab experiments is its stability. This compound is relatively stable, making it ideal for experiments that require a stable compound. Another advantage of using this compound in lab experiments is its versatility. This compound can be used in a variety of different experiments, making it a useful tool in the lab. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its cost. This compound is relatively expensive, making it impractical for some experiments. Another limitation is its toxicity. This compound is toxic, so it should be handled with care in the lab.

Future Directions

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a wide range of potential

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced collagen production. Additionally, the compound can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism . Furthermore, it can modulate cell signaling pathways, leading to changes in gene expression and cellular responses. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its interaction with prolyl-4-hydroxylase inhibits the enzyme, reducing collagen synthesis . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, highlighting the importance of understanding its temporal effects in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular functions. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in research and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with prolyl-4-hydroxylase affects collagen metabolism . Additionally, the compound can modulate other metabolic pathways, leading to changes in cellular metabolism and function. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMHKBKXAJMVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.